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Compound of Interest

Compound Name:
4-Chloro-3-{[(pyrazin-2-

yl)oxy]methyl}aniline

CAS No.: 642084-51-3

Cat. No.: B12943340

Get Quote

High-Purity Intermediate for Kinase Inhibitor Development

Executive Summary
4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline is a specialized pharmacophore intermediate

used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). Its structure

combines an aniline moiety (essential for hinge-binding in ATP pockets) with a pyrazin-2-yloxy-

methyl side chain, which often serves to extend into the solvent-exposed region or hydrophobic

back-pocket of the target kinase (e.g., c-Met, EGFR, or ALK).

This guide details the physicochemical properties, validated synthetic pathways, and quality

control parameters required to utilize this compound in high-stringency medicinal chemistry

campaigns.
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Property Specification

Chemical Name 4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline

IUPAC Name
4-chloro-3-((pyrazin-2-

yloxy)methyl)benzenamine

CAS Number
Not widely indexed (See Precursor CAS: 89951-

56-4)

Molecular Formula C₁₁H₁₀ClN₃O

Molecular Weight 235.67 g/mol

SMILES Nc1ccc(Cl)c(COc2cnccn2)c1

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water

Melting Point 105–110 °C (Typical for this class)

Note on CAS: While the specific CAS for this ether-aniline is not listed in common public

registries, it is synthesized directly from 5-amino-2-chlorobenzyl alcohol (CAS 89951-56-4) or

its nitro-precursor.

Synthetic Pathways (Process Chemistry)
The synthesis of 4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline requires careful control of

regioselectivity to favor O-alkylation over N-alkylation. The Nitro-Reduction Route is the

industry standard for scalability and purity, avoiding side reactions associated with the free

amine.

Mechanism & Causality
Choice of Nitro Precursor: Starting with the nitro group (2-chloro-5-nitrobenzyl alcohol)

prevents competitive N-alkylation by the pyrazine electrophile, which would occur if the

aniline were present during the coupling step.
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SNAr Coupling: The reaction between the benzyl alcohol and 2-chloropyrazine utilizes

Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrazine ring

facilitates displacement of the chlorine atom by the alkoxide.

Chemoselective Reduction: The final step reduces the nitro group to the aniline without

cleaving the ether linkage or reducing the pyrazine ring (which can be sensitive to harsh

hydrogenation).

Protocol: Nitro-Reduction Route
Step 1: O-Alkylation (Ether Formation)

Reagents: 2-Chloro-5-nitrobenzyl alcohol (1.0 eq), 2-Chloropyrazine (1.2 eq), Potassium tert-

butoxide (KOtBu, 1.5 eq) or Sodium Hydride (NaH).

Solvent: Anhydrous THF or DMF.

Procedure:

Dissolve 2-Chloro-5-nitrobenzyl alcohol in THF at 0°C.

Add base (KOtBu) portion-wise to generate the alkoxide. Stir for 30 min.

Add 2-Chloropyrazine dropwise.

Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

Intermediate: 2-((2-chloro-5-nitrobenzyl)oxy)pyrazine.

Step 2: Nitro Reduction
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

Solvent: Ethanol/Water (4:1).

Procedure:

Suspend the nitro intermediate in EtOH/H₂O.
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Add Fe powder and NH₄Cl.

Heat to reflux (80°C) for 2–4 hours.

Filtration: Filter hot through Celite to remove iron residues.

Isolation: Concentrate filtrate, neutralize with NaHCO₃, extract with DCM.

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography

(DCM/MeOH).

Visualization: Synthetic Workflow
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Target:
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oxy]methyl}aniline

Step 2: Nitro Reduction
Fe/NH4Cl, EtOH/H2O, Reflux

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway via the nitro-precursor to ensure regioselectivity.

Role in Drug Discovery
This intermediate is a "privileged scaffold" modifier. The pyrazin-2-yloxy motif acts as a

hydrogen bond acceptor and a lipophilic spacer.

Kinase Binding: The aniline NH₂ typically forms a critical hydrogen bond with the hinge

region (e.g., Met793 in EGFR or similar residues in c-Met).

Solvent Interaction: The pyrazine ether tail extends towards the solvent front, improving

solubility and metabolic stability compared to a simple phenyl ether.

SAR Implications: Substitution of the pyrazine ring (e.g., with methyl or amino groups) allows

fine-tuning of potency and selectivity profiles against resistance mutations (e.g., T790M).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b12943340/docs?utm_src=pdf-body-img#technical-guide-4-chloro-3-pyrazin-2-yl-oxy-methyl-aniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12943340?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Characterization (QC)
To ensure the integrity of the intermediate for downstream API synthesis, the following

specifications must be met:

Test Method Acceptance Criteria

Purity
HPLC (C18, ACN/H₂O + 0.1%

TFA)
≥ 98.0% (Area %)

Identity ¹H-NMR (DMSO-d₆)

Consistent with structure.δ

~5.20 (s, 2H, O-CH₂), ~8.0-8.5

(Pyrazine H)

Mass Spec LC-MS (ESI+) [M+H]⁺ = 236.1 ± 0.5 Da

Residual Solvents GC-HS
THF < 720 ppm, EtOH < 5000

ppm

Water Content Karl Fischer ≤ 0.5% w/w

Self-Validating Protocol:

NMR Check: Look for the characteristic singlet of the benzylic methylene protons (-CH₂-O-)

around 5.2–5.3 ppm. If this peak is split or shifted, check for incomplete reaction or N-

alkylation byproducts.

Safety & Handling
Hazards: As an aniline derivative, this compound is potentially toxic if inhaled, swallowed, or

absorbed through the skin. It may cause methemoglobinemia.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the

amine. Protect from light.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
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Precursor Identity: 5-Amino-2-chlorobenzyl alcohol (CAS 89951-56-4).[1][2][3][4][5] Sigma-

Aldrich / PubChem.[6] Link

Synthetic Methodology: "Synthesis of quinazoline derivatives for use against cancer."

(Discussion of 4-chloro-3-hydroxymethylaniline intermediates). Google Patents

US20090036474A1. Link

Pyrazine Ether Chemistry: "P2X7 modulators and synthesis of pyrazin-2-yl ethers." Google

Patents US20140275096A1. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b12943340?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12943340?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

